Product packaging for Protoverine(Cat. No.:CAS No. 76-45-9)

Protoverine

Cat. No.: B1208650
CAS No.: 76-45-9
M. Wt: 525.6 g/mol
InChI Key: CKJAABZFXLMMCS-MKKPLVDTSA-N
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Description

Historical Perspectives on Veratrum Alkaloid Research

The investigation into the chemical constituents of plants from the genus Veratrum has a rich history intertwined with the very definition of an alkaloid. These plants, commonly known as false hellebores, have been recognized for centuries for their potent biological effects. Phytochemical exploration in the 19th and 20th centuries began to unveil the complex array of steroidal alkaloids responsible for these properties.

A pivotal moment in this research field was the isolation of a crude alkaloidal mixture from Veratrum album by German pharmacist Georg Salzberger in 1890. He named this mixture "protoveratrine". chemicalbook.com Subsequent research in the mid-20th century revealed that protoveratrine was not a single compound but a mixture of two closely related and highly potent ester alkaloids: Protoveratrine A and Protoveratrine B. researchgate.net The foundational alkamine—the core alcohol structure obtained upon hydrolysis of these esters—was identified and named Protoverine. researchgate.netchemicalbook.com This discovery was crucial, as it provided a common structural basis for understanding a whole class of related hypotensive agents found in Veratrum species.

Classification and Structural Archetype of this compound within Steroidal Alkaloids

This compound is classified as a steroidal alkaloid, a group of nitrogen-containing natural products derived from a steroid nucleus. researchgate.net More specifically, it belongs to a subgroup known as the C-nor-D-homo-steroidal alkaloids. This designation indicates a significant modification of the standard steroid skeleton: ring C is contracted to a five-membered ring, while ring D is expanded to a six-membered ring. thieme-connect.comwikipedia.org

Within this class, this compound is a quintessential example of the cevanine-type structural archetype. researchgate.netnih.gov The key features of its complex, hexacyclic structure are:

A modified C-nor-D-homo steroid framework.

An extensively oxygenated system, featuring eight hydroxyl groups.

A distinctive hemiketal linkage between C-4 and C-9, creating an additional oxygen-containing ring. nih.gov

A nitrogen atom incorporated into a fused piperidine (B6355638) ring system (rings E and F).

The elucidation of this intricate, polycyclic, and stereochemically rich structure was a significant challenge for chemists and was accomplished through extensive chemical degradation studies and spectroscopic analysis. acs.org

Chemical and Physical Properties of this compound
PropertyValue
Molecular FormulaC₂₇H₄₃NO₉ biosynth.com
Molecular Weight525.63 g/mol biosynth.com
CAS Number76-45-9 biosynth.com
AppearanceFine needles from methanol
Melting Pointdecomposes at 220-222°C

Foundational Academic Interest in this compound and its Derivatives

The initial and sustained academic interest in this compound and its derivatives, primarily Protoveratrine A and B, stemmed from their potent and observable biological activities. In the 1940s and 1950s, extracts from Veratrum album were investigated for the management of hypertension. nih.gov The discovery that the ester derivatives, Protoveratrine A and B, were responsible for this hypotensive action spurred intense research to isolate, identify, and understand these compounds.

This research had several dimensions:

Pharmacological Investigation: Scientists sought to understand the mechanism of action of the protoveratrines. This interest provided the impetus for isolating the parent alkamine, this compound, to study structure-activity relationships.

Structural Elucidation: The highly complex and unusual C-nor-D-homo steroid structure of this compound presented a formidable challenge to natural product chemists of the era. Determining its complete structure and stereochemistry was a significant scientific achievement that advanced the techniques of chemical analysis. acs.org

Synthetic Chemistry: The intricate, polycyclic, and heavily functionalized structure of this compound and related Veratrum alkaloids has made them attractive and challenging targets for total synthesis. nih.gov Academic research groups have been drawn to the challenge of assembling this complex architecture, driving innovation in synthetic methodology. nih.gov

Therefore, this compound became a foundational molecule not just for its relation to biologically active compounds, but also as a benchmark for the capabilities of structural analysis and complex molecule synthesis in organic chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H43NO9 B1208650 Protoverine CAS No. 76-45-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

76-45-9

Molecular Formula

C27H43NO9

Molecular Weight

525.6 g/mol

IUPAC Name

(1S,2S,6S,9S,10S,11R,12R,13S,14S,15S,16S,17R,18R,19S,22S,23S,25R)-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosane-10,12,13,14,16,17,22,23-octol

InChI

InChI=1S/C27H43NO9/c1-11-4-5-14-24(3,34)16-12(10-28(14)9-11)13-8-25-21(26(13,35)22(33)17(16)30)19(32)18(31)20-23(25,2)7-6-15(29)27(20,36)37-25/h11-22,29-36H,4-10H2,1-3H3/t11-,12-,13-,14-,15-,16+,17+,18-,19+,20-,21+,22-,23-,24+,25+,26-,27+/m0/s1

InChI Key

CKJAABZFXLMMCS-MKKPLVDTSA-N

SMILES

CC1CCC2C(C3C(CN2C1)C4CC56C(C4(C(C3O)O)O)C(C(C7C5(CCC(C7(O6)O)O)C)O)O)(C)O

Isomeric SMILES

C[C@H]1CC[C@H]2[C@@]([C@@H]3[C@@H](CN2C1)[C@@H]4C[C@@]56[C@H]([C@@]4([C@H]([C@@H]3O)O)O)[C@@H]([C@@H]([C@H]7[C@@]5(CC[C@@H]([C@]7(O6)O)O)C)O)O)(C)O

Canonical SMILES

CC1CCC2C(C3C(CN2C1)C4CC56C(C4(C(C3O)O)O)C(C(C7C5(CCC(C7(O6)O)O)C)O)O)(C)O

Other CAS No.

76-45-9

Synonyms

protoverine
protoverine, monohydrochloride, (3beta,4alpha,6alpha,7alpha,15alpha,16beta)-isome

Origin of Product

United States

Biosynthetic Pathways and Precursor Chemistry of Protoverine

Elucidation of Protoverine's Position within Veratrum Alkaloid Biosynthesis Pathways

The biosynthesis of Veratrum alkaloids is a complex process that begins with cholesterol. numberanalytics.comboisestate.edu These alkaloids are not derived from amino acids but rather from steroids or triterpenoids. boisestate.edu Through a series of oxidations, reductions, and rearrangements of the steroidal framework, a diverse array of alkaloid structures are produced. boisestate.edu

The general biosynthetic pathway leading to the various classes of Veratrum alkaloids, including the ceveratrum type to which this compound belongs, is believed to share common early intermediates. Research using radiolabeled isotopes in Veratrum grandiflorum has shown that cholesterol is a key precursor. boisestate.edujst.go.jp The pathway likely proceeds from acetate (B1210297) via the mevalonate (B85504) pathway to generate cholesterol. boisestate.edu

A significant intermediate in the biosynthesis of many Veratrum alkaloids is verazine (B227647), which is formed from cholesterol. nih.govnih.gov The pathway to verazine involves several enzymatic steps, including hydroxylation and transamination. nih.gov While the early steps leading to verazine have been identified, the subsequent transformations that lead to the vast diversity of Veratrum alkaloids, including this compound, are still under investigation. boisestate.edu

This compound is considered an obligatory intermediate in the jervine (B191634) pathway, meaning it is a necessary precursor for the synthesis of other alkaloids in this specific branch. rushim.ru This positions this compound as a key molecule in the biosynthetic grid of Veratrum alkaloids. The structural complexity of this compound suggests a lengthy and intricate series of enzymatic modifications from earlier precursors.

The study of Veratrum alkaloids has significantly contributed to natural products chemistry due to their complex structures and biological activities. numberanalytics.com The structural diversity observed within this class of compounds is a direct result of the various biosynthetic pathways that have evolved in these plants. numberanalytics.com

Enzymatic Transformations and Metabolic Pathways in this compound Production

The production of this compound from its precursors involves a series of specific enzymatic reactions. While the complete enzymatic cascade remains to be fully characterized, research has shed light on some of the key transformations. The biosynthesis of Veratrum alkaloids involves a series of enzymatic reactions starting from cholesterol, which include hydroxylation, oxidation, and cyclization reactions. numberanalytics.com

Metabolic pathways are sequences of enzyme-catalyzed reactions that can be linear or cyclical. savemyexams.com In the context of this compound biosynthesis, a linear pathway is more likely, where a starting molecule is converted through a series of intermediates to the final product. Each step in this pathway is catalyzed by a specific enzyme. wikipedia.org The regulation of these pathways is crucial for the cell, often involving feedback inhibition where the final product of the pathway inhibits an earlier enzymatic step to control its own production. libretexts.orgpressbooks.pub

The enzymes involved in these transformations are typically compartmentalized within the plant cell, with specific reactions occurring in different organelles. libretexts.org Transcriptome and metabolome profiling of Veratrum species, such as V. mengtzeanum, have been employed to identify genes and metabolites involved in alkaloid biosynthesis. frontiersin.org These studies have revealed a large number of differentially expressed genes and metabolites in different plant tissues, suggesting that both leaves and roots are significant sites of alkaloid production. frontiersin.org

The enzymes responsible for the later stages of this compound biosynthesis, which involve multiple hydroxylations and esterifications, are likely to be highly specific. These enzymatic transformations are what ultimately lead to the formation of the complex and highly oxygenated structure of this compound. The identification and characterization of these enzymes are critical for a complete understanding of this compound biosynthesis.

Chemoenzymatic and Synthetic Biology Approaches to Alkaloid Precursor Elaboration

The complexity of Veratrum alkaloid structures, including this compound, makes their total chemical synthesis challenging. numberanalytics.com This has led to the exploration of chemoenzymatic and synthetic biology approaches to produce these valuable compounds and their precursors. acs.orgrsc.orgacs.orgresearchgate.netnih.gov

Chemoenzymatic synthesis combines the strengths of chemical synthesis with the high selectivity of enzymatic reactions. researchgate.netnih.gov This approach can be used to create complex chiral building blocks that are then elaborated into the final natural product through chemical steps. rsc.org Biocatalysis, the use of enzymes as catalysts, offers several advantages, including high efficiency, sustainability, and cost-effectiveness. manufacturingchemist.com Enzymes can perform highly specific transformations, such as selective oxidations and acylations, which are difficult to achieve with traditional chemical methods. seqens.com

Synthetic biology offers the potential to engineer entire metabolic pathways in microbial hosts, such as yeast or bacteria, for the production of plant-derived natural products. researchgate.netyoutube.comfrontiersin.orgoup.comnih.gov This involves identifying the genes encoding the biosynthetic enzymes from the plant and transferring them into a suitable microbial chassis. nih.gov By engineering the host's metabolism and optimizing the expression of the biosynthetic genes, it may be possible to produce significant quantities of alkaloids like this compound or their precursors. oup.commdpi.com

Recent advances in genomics and bioinformatics have accelerated the discovery of genes involved in alkaloid biosynthesis. youtube.com For example, transcriptome analysis of Veratrum californicum has led to the identification of enzymes involved in the early stages of steroidal alkaloid biosynthesis. nih.govnih.gov These discoveries provide the genetic toolkit necessary for synthetic biology approaches.

Molecular and Cellular Pharmacodynamics of Protoverine in Vitro and Pre Clinical Focus

Investigations into Ion Channel Modulation by Protoverine

Research into this compound's direct modulation of ion channels, particularly voltage-gated sodium channels, is an area of ongoing investigation. While this compound itself is an alkamine derived from protoveratrines, the broader class of Veratrum alkaloids and related compounds like veratridine (B1662332) are known to interact with ion channels.

Direct experimental data specifically detailing this compound's molecular interactions with cardiac sodium channels (NaV1.5) is limited in the publicly available literature. However, this compound is recognized as an alkamine component of protoveratrines, and protoveratrine B has been indicated to interact with NaV1.5 . Veratridine, another related alkaloid, is known to bind to voltage-gated sodium channels, including cardiac subtypes, acting as a modulator researchgate.netfrontiersin.orgresearchgate.net. These findings suggest a potential for this compound to engage with cardiac sodium channels, although the precise binding sites and mechanisms for this compound itself remain to be fully elucidated. Studies on related compounds indicate that interactions with sodium channels are critical for their effects on cellular excitability delveinsight.comsajaa.co.za.

Information regarding biophysical and computational studies specifically focused on this compound's dynamics with ion channels is scarce. General advancements in computational modeling and molecular dynamics simulations are being applied to understand ion channel function and drug interactions revespcardiol.orgfrontiersin.orgbu.educellphysiolbiochem.comnih.govrsc.orgnih.govfrontiersin.org. While this compound has been subjected to patch-clamp electrophysiology studies in neuronal contexts , detailed biophysical characterizations of its interaction kinetics, gating effects, or pore block mechanisms on specific cardiac channels like NaV1.5 have not been extensively reported.

This compound's Impact on Cellular Electrophysiology (In Vitro Models)

This compound's influence on the electrical properties of excitable cells is an area of exploratory research.

This compound has been investigated using electrophysiological techniques in excitable cell systems, such as neuronal cells . These studies aim to understand how this compound affects ion flux, particularly sodium influx, which is fundamental to cellular depolarization and action potential generation in excitable tissues sajaa.co.zanih.gov. The modulation of sodium influx by compounds interacting with voltage-gated sodium channels can alter the rate and amplitude of depolarization, thereby impacting cellular excitability delveinsight.com. While direct quantitative data on this compound's effect on sodium influx or depolarization in specific in vitro models is limited, its involvement in the electrical signaling of excitable cells has been noted pageplace.de.

Specific comparative studies detailing this compound's differential effects across various excitable cell types or under varying experimental conditions are not prominently featured in the reviewed literature. Therefore, a comprehensive understanding of its comparative cellular responses remains an area for future research.

Exploratory Studies of Other this compound Molecular Targets

Beyond ion channels, this compound and related Veratrum alkaloids have been associated with other pharmacological activities, suggesting interactions with additional molecular targets. Notably, this compound, along with germine, has been reported to exhibit antihypertensive properties nih.gov. This suggests potential interactions with pathways or targets involved in cardiovascular regulation, which may extend beyond direct ion channel modulation. The broader class of Veratrum alkaloids is known to possess diverse activities, including antihypertensive, antineoplastic, and insecticidal effects, indicating a wide range of potential biological targets researchgate.net. However, specific exploratory studies identifying and characterizing these additional molecular targets for this compound are still in nascent stages.

In Vitro Inhibition of the Smoothened (Smo) Protein Pathway

The Smoothened (Smo) protein is a critical component of the Hedgehog signaling pathway, which plays a significant role in embryonic development and is implicated in various cancers when aberrantly activated nih.govnih.gov. Inhibitors targeting the Smoothened receptor, such as vismodegib (B1684315) and sonidegib, have been developed as anticancer agents nih.govnih.govresearchgate.net. However, current scientific literature, based on available search results, does not provide direct evidence or studies indicating that this compound acts as an inhibitor of the Smoothened (Smo) protein pathway. While the Hedgehog pathway and Smoothened receptor are recognized targets in oncology, this compound's specific role or interaction with this pathway has not been documented in the reviewed literature.

Cytotoxic Mechanisms of this compound in Cell Lines

This compound has demonstrated cytotoxic effects in various cancer cell lines, with proposed mechanisms involving oxidative stress, cell cycle disruption, and apoptosis induction. Studies have indicated that this compound can induce cytotoxicity through a reactive oxygen species (ROS)-mediated mechanism in certain pancreatic cancer cell lines, such as MIA PaCa-2 and PANC-1, particularly at concentrations around 50 μM nih.gov.

Furthermore, this compound has exhibited a hormetic effect in some cancer cells, where it can be cytoprotective at lower doses but cytotoxic at higher concentrations, a phenomenon observed in PANC-1 cells nih.gov. Its antiproliferative activity has been noted across a range of cancer cell types, including MCF-7 (breast adenocarcinoma), HeLa (cervical cancer), U2OS (human osteosarcoma), PC-3 (prostate cancer), and MDA-MB-231 (breast cancer) nih.gov.

The specific cytotoxic mechanisms identified include:

Microtubule Disruption: this compound has been shown to affect microtubule structures in HeLa and U2OS cells nih.gov.

Cell Cycle Arrest: In HeLa cells, this compound has been observed to promote arrest at the G2/M phase of the cell cycle nih.gov.

Apoptosis Induction: this compound can induce apoptosis in cells like HCT116 colon cancer cells, potentially by activating the p53 pathway nih.gov.

These findings suggest that this compound's cytotoxicity is multifaceted, engaging pathways related to oxidative stress, cytoskeletal integrity, cell cycle progression, and programmed cell death.

Table 1: Cytotoxic Effects of this compound in Cancer Cell Lines

Cell LineObserved EffectPotential Mechanism(s)Reference
MIA PaCa-2, PANC-1Cytotoxicity (at ~50 μM)ROS-mediated mechanism nih.gov
PANC-1Cytotoxicity (at higher doses); Cytoprotection (at lower doses)Hormetic effect nih.gov
HeLaAffected microtubule structures; Promoted G2/M cell cycle arrestMicrotubule disruption; Cell cycle regulation nih.gov
U2OSAffected microtubule structuresMicrotubule disruption nih.gov
HCT116Induced apoptosisp53 pathway activation nih.gov
MCF-7, PC-3, MDA-MB-231Antiproliferative activityNot specified in detail for these cell lines in the context of specific mechanisms nih.gov

Theoretical Frameworks for Neuroprotective and Anti-inflammatory Potentials of this compound

This compound has been reported to possess potential neuroprotective and anti-inflammatory activities ontosight.ai. While direct experimental data on this compound's specific mechanisms in these areas is limited in the reviewed literature, theoretical frameworks can be established based on the known properties of natural compounds with similar reported effects and this compound's chemical class.

Neuroprotective Potential: Neurodegenerative diseases are often linked to oxidative stress, which leads to damage of cellular components like proteins, lipids, and DNA researchgate.netnih.gov. Natural compounds exhibiting neuroprotective effects frequently exert their action through antioxidant mechanisms, such as scavenging free radicals and inhibiting oxidative processes researchgate.netnih.govnih.gov. Theoretical frameworks for this compound's neuroprotective potential suggest it may operate by:

Antioxidant Activity: Inhibiting or scavenging excess reactive oxygen species (ROS) generated during oxidative stress and neurotoxin exposure, thereby protecting neurons from damage researchgate.netnih.govnih.gov.

Anti-apoptotic Effects: Modulating molecular processes involved in apoptosis, thereby preventing programmed cell death in neurons that can be triggered by neurotoxins or cellular stress researchgate.netnih.gov.

Modulation of Inflammatory Pathways: Reducing neuroinflammation, which can exacerbate neuronal damage and contribute to disease progression nih.gov.

These mechanisms align with the general neuroprotective strategies employed by various natural compounds, suggesting that this compound, as a diterpenoid alkaloid with reported potential, might engage similar pathways to safeguard neuronal health.

Anti-inflammatory Potential: Inflammation is a complex biological response implicated in numerous diseases. Natural compounds with anti-inflammatory properties often work by modulating key inflammatory mediators and signaling pathways nih.govmdpi.comfrontiersin.orgmdpi.com. Theoretical frameworks for this compound's anti-inflammatory potential include:

Modulation of Inflammatory Mediators: Inhibiting the synthesis or release of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, nitric oxide (NO), and prostaglandins (B1171923) (e.g., PGE2) nih.govmdpi.comfrontiersin.org.

Inhibition of Signaling Pathways: Interfering with pro-inflammatory signaling cascades such as NF-κB, MAPK, and potentially pathways involved in oxidative stress response like Nrf2 mdpi.comfrontiersin.org.

Reduction of Oxidative Stress: As oxidative stress is often intertwined with inflammation, compounds that reduce ROS levels can indirectly exert anti-inflammatory effects nih.govmdpi.comfrontiersin.orgnih.gov.

By potentially engaging these mechanisms, this compound could contribute to mitigating inflammatory responses in various pathological conditions.

Compound List

this compound

Protoveratrine

Neoprotoveratrine

Gemcitabine (GEM)

Vismodegib

Sonidegib

Cyclopamine (B1684311)

Resveratrol

Curcumin

Vitamin C

Ginkgo biloba

Chlorogenic acid

Protopine (contextually refers to this compound in nih.gov)

Structure Activity Relationship Sar and Computational Modeling of Protoverine

Identification of Key Structural Determinants for Biological Activity of Protoverine Analogues

This compound possesses a complex tetracyclic cevane (B1236238) skeleton, characterized by multiple hydroxyl groups and an epoxide ring, which are fundamental to its molecular architecture and subsequent biological interactions researchgate.net. Structure-activity relationship (SAR) studies aim to elucidate how modifications to a molecule's structure influence its biological activity. For this compound and its analogues, research has explored the impact of structural variations, particularly concerning esterification of its hydroxyl groups.

Historical SAR studies, notably by Kupchan and colleagues in the early 1960s, investigated synthetic hypotensive esters derived from this compound respect-po.rueurekaselect.comdokumen.pub. These investigations systematically altered the ester moieties attached to the this compound core to understand their contribution to hypotensive activity. While specific details on the activity of each ester derivative are not elaborated here, such studies typically reveal that the nature, position, and stereochemistry of functional groups significantly dictate a compound's interaction with biological targets ashp.orgdrugdesign.orgucl.ac.uk. For instance, the presence of electron-donating groups on aromatic rings has been shown to enhance anti-inflammatory and antioxidant activities in other alkaloid classes eurekaselect.com.

Quantitative Structure-Activity Relationship (QSAR) Development for this compound Series

Quantitative Structure-Activity Relationship (QSAR) is a computational approach that establishes mathematical models correlating a compound's molecular structure with its biological activity medcraveonline.comprotoqsar.comfrontiersin.org. These models utilize molecular descriptors – numerical representations of structural and physicochemical properties – to predict the activity of novel compounds, thereby guiding drug design and reducing experimental synthesis efforts protoqsar.comnih.gov.

While QSAR studies have been applied to various alkaloid classes, including those with anti-inflammatory effects preprints.orgmdpi.comresearchgate.net, specific, detailed QSAR models directly developed for this compound or its immediate analogues are not extensively documented in the readily available literature. However, related Veratrum alkaloids have been subjected to QSAR analysis in the context of inhibiting the Hedgehog Signaling Pathway, though these studies reported limited success in predictive accuracy for new compounds researchgate.net.

The development of QSAR models typically involves:

Data Collection: Assembling a dataset of compounds with known biological activities.

Descriptor Calculation: Generating numerical descriptors (e.g., topological, electronic, steric, physicochemical properties) that represent the molecular structures nih.govmdpi.comresearchgate.net.

Model Building: Employing statistical or machine learning techniques (e.g., Partial Least Squares Discriminant Analysis, Random Forests, Artificial Neural Networks) to build a predictive model relating descriptors to activity nih.govmdpi.comresearchgate.net.

Validation: Assessing the model's accuracy and reliability using independent test sets protoqsar.comnih.gov.

The principles of QSAR can be applied to this compound to predict potential biological activities or to guide the synthesis of novel analogues with enhanced properties, leveraging insights from studies on structurally related compounds preprints.org.

In Silico Modeling and Molecular Dynamics Simulations of this compound Interactions

In silico modeling, particularly molecular docking and molecular dynamics (MD) simulations, are indispensable computational tools for understanding how molecules interact with biological targets at an atomic level mdpi.comnih.govredalyc.orgnih.gov. These methods predict binding modes, affinities, and the stability of molecular complexes, offering crucial insights for rational drug design mdpi.comchemrxiv.org.

This compound has been included in molecular docking studies, notably in research investigating potential inhibitors of the Influenza A H1N1 neuraminidase (NA) enzyme. In these studies, this compound was found to exhibit a high binding energy when docked against the NA protein, suggesting a significant interaction with the enzyme's active site researchgate.netresearchgate.net. This finding positions this compound as a compound of interest in the context of antiviral drug discovery. This compound 15-(l)-2'-methylbutyrate has also been noted in studies involving molecular docking researchgate.net.

Molecular dynamics (MD) simulations complement docking by providing a dynamic view of molecular interactions. They allow researchers to:

Assess Protein Flexibility: Understand how target proteins change conformation upon ligand binding mdpi.comnih.gov.

Characterize Binding Sites: Identify key amino acid residues and their interactions with the ligand nih.govnih.govnih.gov.

Evaluate Complex Stability: Simulate the time-dependent behavior of protein-ligand complexes to predict their stability and the nature of binding interactions epdf.pubnuph.edu.ua.

These computational approaches are vital for elucidating the mechanisms underlying this compound's biological activities and for identifying potential therapeutic targets or modifications.

Conformational Analysis and Stereochemical Influences on this compound Pharmacodynamics

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in biological activity nih.govnih.govacs.orgsolubilityofthings.com. Different stereoisomers of a compound can exhibit distinct pharmacological profiles due to their differential interactions with chiral biological targets like receptors and enzymes nih.govmichberk.com. This compound, with its complex molecular structure, possesses specific stereochemical configurations that are integral to its biological function researchgate.netmedcraveonline.com.

Advanced Analytical Methodologies in Protoverine Research

Method Validation Principles for Quantitative and Qualitative Protoverine Research

Method validation is a critical process that ensures an analytical method is suitable for its intended purpose. For this compound, this involves establishing parameters that confirm the method's reliability, accuracy, and precision, whether for quantifying its presence or identifying its structure.

Quantitative Analysis Validation: Quantitative analysis aims to determine the exact amount of this compound in a sample. Key validation parameters include:

Linearity: The ability of the method to obtain test results directly proportional to the concentration of the analyte within a given range. Studies analyzing protoveratrine A (a closely related compound often studied alongside this compound) have demonstrated excellent linearity, with correlation coefficients (r²) typically ranging from 0.978 to over 0.99 researchgate.netresearchgate.net.

Accuracy: The closeness of agreement between the value accepted as a conventional true value or an accepted reference value and the value found. For protoveratrine A analysis using LC-MS/MS, inter- and intra-day accuracies have been reported between 82.1% and 125% researchgate.netresearchgate.net.

Precision: The closeness of agreement between a series of measurements obtained from the same homogeneous sample under the prescribed conditions. This is often expressed as repeatability (intra-day) and intermediate precision (inter-day). Intra-day precision for protoveratrine A analysis has been reported to be below 10-11%, while inter-day precision has been below 13-14% researchgate.netresearchgate.net.

Limit of Detection (LOD) and Limit of Quantification (LOQ): LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with acceptable precision and accuracy. For protoveratrine A, reported LODs range from 0.0044 to 0.15 ng/mL, and LOQs range from 0.013 to 0.46 ng/mL, indicating high sensitivity researchgate.netresearchgate.net.

Specificity/Selectivity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradation products, or matrix components. Techniques like LC-MS/MS offer high selectivity due to their ability to separate compounds chromatographically and detect them based on their unique mass-to-charge ratio and fragmentation patterns researchgate.net.

Qualitative Analysis Validation: Qualitative analysis focuses on identifying the presence or absence of this compound and elucidating its structure. Validation in this context often involves:

Identification Criteria: Establishing clear criteria for confirming the identity of this compound, typically involving matching retention times, mass spectra, and fragmentation patterns (MSn) with authentic standards or literature data capes.gov.br.

Structural Elucidation: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, 2D NMR experiments like COSY, HSQC, HMBC) and High-Resolution Mass Spectrometry (HRMS) are fundamental for determining the precise molecular structure of this compound and its derivatives capes.gov.brworldbotanical.comresearchgate.net. Validation here involves ensuring that the spectral data unequivocally supports the proposed structure and is consistent with known chemical principles.

Summary of Method Validation Parameters for LC-MS/MS Analysis of Protoveratrine A

ParameterTypical Range ReportedUnits
Linearity (r²)0.978–1.000dimensionless
Accuracy (Intra)82.1–110%
Accuracy (Inter)89.0–125%
Precision (Intra)< 10%
Precision (Inter)< 14%
LOD0.0044–0.15ng/mL
LOQ0.013–0.46ng/mL

Chemometric and Non-Targeted Screening Approaches for Veratrum Alkaloid Research

The complex chemical profiles of Veratrum species, containing numerous alkaloids including this compound, necessitate advanced analytical strategies like chemometrics and non-targeted screening. These approaches allow for comprehensive analysis, pattern recognition, and the discovery of novel compounds.

Chemometric Approaches: Chemometrics employs statistical and mathematical methods to extract meaningful information from complex analytical data. In the analysis of Veratrum alkaloids, chemometric tools such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) can be applied to chromatographic or spectroscopic data (e.g., LC-MS fingerprints). These methods help in:

Quality Control and Authentication: Differentiating between Veratrum species or batches based on their alkaloid profiles researchgate.net.

Pattern Recognition: Identifying relationships between different samples or correlating chemical profiles with biological activities.

Marker Identification: Pinpointing specific alkaloids or combinations of compounds that serve as markers for a particular species or chemotype.

Non-Targeted Screening: Non-targeted screening aims to detect and identify a wide array of compounds in a sample without prior assumptions about their identity. This is particularly valuable for exploring the full phytochemical diversity of Veratrum plants and identifying unexpected or novel alkaloids. Techniques commonly employed include:

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS): This powerful combination allows for the separation of complex mixtures and the acquisition of accurate mass data, enabling the tentative identification of numerous compounds based on their mass-to-charge ratio and fragmentation patterns researchgate.net. Studies using LC/ESI-MSn have successfully identified a range of steroidal alkaloids in Veratrum nigrum L., including this compound-type alkaloids, germine-type alkaloids, and zygadenin-type alkaloids capes.gov.br.

Metabolomics: Applying non-targeted analytical techniques, often coupled with chemometric analysis, to study the complete set of metabolites in a biological system. This can reveal metabolic pathways, identify biomarkers, and understand the biochemical responses to various conditions or treatments involving Veratrum extracts researchgate.net.

These advanced analytical strategies provide a comprehensive view of the alkaloid content in Veratrum species, facilitating deeper insights into their chemical composition and potential applications.

Q & A

Q. How can researchers optimize this compound’s synthetic pathway to improve yield and purity?

  • Methodology : Use design of experiments (DoE) to test reaction variables (temperature, catalyst ratio). Characterize intermediates via NMR and optimize purification via flash chromatography. Compare yields across trials and apply response surface methodology (RSM) to identify ideal conditions .

Cross-Referenced Methodological Tools

Aspect Recommended Techniques Key References
Isolation & QuantificationHPLC-MS, isotope dilution
Mechanistic StudiesPatch-clamp, molecular docking
Data SynthesisPRISMA, meta-analysis
Stability AssessmentICH-compliant protocols, Arrhenius modeling

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.